molecular formula C9H14O6 B3058635 Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 90613-41-5

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B3058635
CAS No.: 90613-41-5
M. Wt: 218.2 g/mol
InChI Key: ROZOUYVVWUTPNG-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, also known as DMDD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMDD is a cyclic ester that has a unique chemical structure, which makes it an interesting target for research. In

Scientific Research Applications

Chiral Diamines Synthesis

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is used in the synthesis of new chiral diamines, which are important in asymmetric synthesis. For instance, the reaction with sodium diphenylamide forms compounds with complex formation abilities, useful in various chemical syntheses (Shainyan et al., 2002).

Determination of Absolute Configuration

This compound is instrumental in determining the absolute configuration of primary amines. Derivatives such as 2,2-diphenyl-[1,3]dioxolane-4,5-dicarboxylic acid and 2,2-dinaphthalen-2-yl-[1,3]dioxolane-4,5-dicarboxylic acid show differing chemical shift values, which are critical for assigning absolute configurations in amines (Shim & Choi, 2010).

Synthesis Intermediates

This compound serves as an intermediate in the synthesis of other complex molecules. For example, it's involved in the synthesis of chrysanthemic acid, showcasing its versatility in synthetic organic chemistry (Baudoux et al., 1998).

Neuroimmunophilin Ligand Design

In pharmacological research, derivatives of this compound are explored as neuroimmunophilin ligands. These ligands are significant in neurotrophic activity, demonstrating the compound's potential in neuroscience and medicinal chemistry (Song, 2007).

Antifungal and Antibacterial Applications

Some derivatives show promising antifungal and antibacterial activities. This suggests its potential use in developing new antimicrobial agents, contributing to the field of pharmaceuticals and medicinal chemistry (Begum et al., 2019).

Properties

IUPAC Name

dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920278
Record name Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90613-41-5
Record name NSC254137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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